“Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 957103-97-8 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate .
The InChI code for “Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.
“Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a solid at room temperature . It should be stored at ambient temperature .
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound characterized by its unique structural features, including a bromine atom at the 8th position and an ethyl ester group at the 6th position of the imidazo[1,2-a]pyridine ring system. Its molecular formula is and it has gained attention in various fields such as medicinal chemistry and material science due to its potential applications in drug development and material synthesis.
This compound is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications. The compound's unique characteristics make it a subject of interest for researchers in organic synthesis and pharmaceutical chemistry.
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate falls under the classification of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family. It is recognized for its potential biological activity and reactivity due to the presence of both bromine and ester functional groups.
The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include dimethylformamide and dichloromethane, while bases such as potassium carbonate are often employed to facilitate reactions. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product effectively.
The molecular structure of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate can be represented using various chemical notation systems:
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
CCOC(=O)C1=C2C(=CC=CN2C=N1)Br
The compound's molecular weight is approximately 243.09 g/mol. The presence of the bromine atom significantly influences its reactivity and physical properties compared to non-brominated analogs.
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate participates in various chemical reactions due to its functional groups:
The choice of reaction conditions (temperature, solvent, concentration) plays a critical role in determining the outcome and efficiency of these reactions.
The mechanism of action for ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate largely depends on its interactions with biological targets:
Studies have indicated that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmacological evaluation.
Relevant safety data indicates that it may cause skin irritation and serious eye irritation upon contact .
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
The core synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate relies on electrophilic cyclization between α-halocarbonyl compounds and aminopyridine precursors. A widely adopted route involves the direct condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux conditions. This one-pot reaction achieves cyclization and ester functionalization simultaneously, yielding the target compound as confirmed by crystallographic studies [1]. The reaction proceeds via nucleophilic attack of the pyridine ring nitrogen on the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular amide formation and dehydration to establish the fused imidazole ring [10]. Alternative halogenated starting materials like N-bromosuccinimide (NBS) enable electrophilic bromination at the C8 position when reacting with 2-aminopyridine derivatives in dimethylformamide (DMF), prior to cyclization with ethyl bromopyruvate [7]. This stepwise approach provides precise regiocontrol over bromine substitution patterns in the final product.
Table 1: Synthetic Routes to Imidazo[1,2-a]pyridine-6-carboxylate Derivatives
Starting Material | Reagent/Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
5-Bromo-2,3-diaminopyridine | Ethyl bromopyruvate, NaHCO₃ | EtOH, reflux | Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 65% |
2-Amino-3-bromopyridine | Ethyl bromopyruvate | EtOH, reflux | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | Not reported |
2-Aminopyridine derivatives | NBS, then ethyl bromopyruvate | DMF (bromination), then EtOH (cyclization) | Variously 8-substituted ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylates | Moderate to high |
Sodium bicarbonate (NaHCO₃) serves a dual role in optimizing the condensation reaction: as a mild base, it facilitates the deprotonation of the diaminopyridine, enhancing its nucleophilicity toward ethyl bromopyruvate. This promotes efficient imine formation—the critical first step in cyclization. Additionally, NaHCO₃ neutralizes HBr generated during nucleophilic substitution, preventing polybromination and hydrolysis of sensitive intermediates. When used stoichiometrically (equimolar to reactants), yields reach 65% for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, as confirmed by recrystallization from hexane [1]. Omitting NaHCO₃ significantly reduces conversion rates due to acid-mediated decomposition pathways. The mild basicity of NaHCO₃ also prevents ester saponification—a common side reaction under stronger bases like NaOH—preserving the ethyl carboxylate functionality essential for downstream derivatization [2].
Bromine incorporation occurs through two distinct mechanistic pathways depending on the synthetic strategy:
The zinc-catalyzed Ortoleva-King reaction represents an alternative tandem mechanism, where nano-ZnO/I₂ catalyzes oxidative coupling between acetophenones and 2-aminopyridines. This one-pot method generates the imidazo[1,2-a]pyridine core via in situ α-halogenation of the ketone, followed by condensation and cyclization, though bromine specificity requires stoichiometric bromide sources [10].
Solvent polarity and temperature critically influence cyclization kinetics and byproduct formation:
Table 2: Solvent/Temperature Optimization in Cyclization Reactions
Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages | Limitations |
---|---|---|---|---|
Ethanol | 78 (reflux) | 5–8 | High solubility of reactants; minimal ester hydrolysis | Slow cyclization kinetics |
Toluene | 110 | 3–5 | Accelerated dehydration | Low NaHCO₃ solubility; side product formation |
DMF | 100–120 | 1–2 | Fast bromination kinetics | Transamidation with ethyl ester |
Water | 100 | 6–10 | Green solvent; no catalyst needed | Poor precursor solubility; hydrolysis |
Microwave irradiation significantly enhances efficiency in DMF-based Suzuki couplings (post-cyclization), reducing reaction times from hours to minutes while improving yields of C8-arylated derivatives by suppressing protodebromination [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1